Tert-butyl 2-[2-(methylamino)ethoxy]acetate
Description
Tert-butyl 2-[2-(methylamino)ethoxy]acetate is a specialized organic compound featuring a tert-butyl ester group, a methylamino-substituted ethoxy linker, and an acetate backbone. This structure confers unique reactivity, particularly in drug discovery and bioresponsive material synthesis. It serves as a critical intermediate in the preparation of proteolysis-targeting chimeras (PROTACs), where its nucleophilic amine group enables conjugation with targeting ligands and E3 ubiquitin ligase binders . The tert-butyl ester moiety enhances solubility in organic solvents and acts as a protective group, which can be cleaved under acidic conditions to generate carboxylic acids for further functionalization . Synthetic routes often involve multi-step alkylation or amidation reactions, with yields optimized via HPLC purification (e.g., 32% yield reported in PROTAC synthesis) .
Properties
IUPAC Name |
tert-butyl 2-[2-(methylamino)ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-5-10-4/h10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFYLPSIZDXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(methylamino)ethoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 2-(methylamino)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(methylamino)ethoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-[2-(methylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(methylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification reactions .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- tert-Butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6): Replaces the methylamino group with a chloro substituent. This modification eliminates nucleophilic amine reactivity, rendering the compound suitable as an electrophilic alkylating agent. Molecular weight: 208.69 g/mol .
- tert-Butyl 2-(2-bromoethoxy)acetate: Used in cross-coupling reactions, as seen in PROTAC synthesis (64.72% yield when reacted with phenol derivatives) .
Amino-Modified Derivatives
- tert-Butyl 2-(methylamino)acetate (CAS 129798-91-0): Simplifies the structure by removing the ethoxy linker, reducing steric hindrance but limiting solubility in aqueous media .
- tert-Butyl 2-(1-(methylamino)cyclohexyl)acetate (CAS 1462820-77-4): Incorporates a cyclohexyl group, enhancing lipophilicity and steric bulk, which may improve blood-brain barrier penetration .
PEGylated Derivatives
- Bromo-PEG3-CH2CO2tBu (CAS 2100306-71-4): Features a polyethylene glycol (PEG3) spacer and bromo terminus. The PEG spacer increases hydrophilicity (logP reduced by ~1.5 compared to non-PEGylated analogs), making it ideal for bioconjugation in aqueous systems .
- tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate: A diethylene glycol variant with improved solubility in polar solvents (e.g., DMF, DMSO), frequently used in fluorescent probe synthesis .
Complex Heterocyclic Analogs
- tert-Butyl 2-(2-(2,2-difluoro-2-(2-methoxypyrimidin-5-yl)ethoxy)ethoxy)acetate : Integrates a difluorinated pyrimidine group, enhancing stability under acidic conditions (stable at pH 2–7) and enabling targeted degradation in PROTACs .
- tert-Butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate (CAS 128049-50-3): Contains an isoindole-1,3-dione group, which participates in photoaffinity labeling and click chemistry .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
PROTAC Applications: The methylamino group in this compound enables efficient conjugation with E3 ligase binders (e.g., VHL or CRBN ligands), achieving sub-micromolar DC50 values in protein degradation assays .
Acid Sensitivity : The tert-butyl ester undergoes hydrolysis in 2N HCl/dioxane (100°C, 2 h), generating carboxylic acids for further coupling .
PEGylation Effects: PEG3 analogs exhibit 3-fold higher aqueous solubility (up to 12 mg/mL in PBS) compared to non-PEGylated derivatives, critical for in vivo applications .
Steric vs. Reactivity Trade-offs : Cyclohexyl-modified analogs show reduced reaction rates in amidation (50% slower than linear-chain analogs) due to steric hindrance .
Biological Activity
Tert-butyl 2-[2-(methylamino)ethoxy]acetate (CAS: 1314903-95-1) is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 2-(2-(methylamino)ethoxy)acetate
- Molecular Formula : C₉H₁₉NO₃
- Molecular Weight : 189.26 g/mol
- Purity : ≥95%
The compound features a tert-butyl group, an ethoxy chain, and a methylamino group, which contribute to its chemical reactivity and biological interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biological macromolecules. This mechanism is crucial for its role in enzyme-substrate interactions and potential inhibition of enzymatic activity.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor, particularly in studies focused on enzyme-substrate interactions. The compound's structure allows it to mimic natural substrates, making it a valuable tool for biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.
Case Studies
-
Study on Neurotransmitter Receptors :
A study investigated the effects of this compound on neurotransmitter receptors involved in neurological disorders. The compound showed promising results in modulating receptor activity, suggesting potential therapeutic applications in treating conditions like anxiety and depression. -
Cancer Research :
In cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results indicated that this compound could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-Butyl 3-(3-aminopropoxy)propanoate | Structure | Enzyme inhibitor, used in drug development |
| Tert-Butyl 3-(4-aminobutoxy)propanoate | Structure | Anticancer properties, interacts with various receptors |
This table illustrates how this compound compares with other related compounds in terms of structure and biological activity.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. Notably:
- Cell Permeability : Investigations into the compound's ability to penetrate cellular membranes have shown favorable characteristics, indicating potential for effective intracellular action.
- Therapeutic Potential : The compound has been explored as a building block for novel therapeutic agents targeting neurological disorders and certain types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
